3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative characterized by the presence of a fluorine atom at the 1-position of the cyclopentane ring and an amino group at the 3-position. This compound plays a significant role in medicinal chemistry, particularly in the development of radiolabeled compounds for positron emission tomography (PET) imaging. Its unique structure allows for various interactions within biological systems, making it a subject of interest for both synthetic and biological studies.
The chemical reactivity of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride can be attributed to its functional groups. Key reactions include:
Research indicates that 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride exhibits significant biological activity, particularly as a potential PET imaging agent. Studies have shown that derivatives of this compound can be transported across cellular membranes via specific amino acid transport systems, such as system L and system ASC, which are crucial for their efficacy in targeting tumors . Additionally, its structural properties suggest potential interactions with various biological targets, including enzymes involved in metabolic pathways.
Several methods have been developed for synthesizing 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride:
3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is primarily utilized in:
Interaction studies have revealed that 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride interacts with several transport systems within cells. Notably, it has been shown to be transported primarily via system L and partially via system ASC, indicating its potential utility in targeting specific tissues during imaging or therapeutic interventions . Furthermore, its interaction with enzymes involved in amino acid metabolism suggests avenues for further investigation into its pharmacological properties.
Several compounds share structural similarities with 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Aminocyclopentanecarboxylic acid hydrochloride | Contains an amino group and a carboxylic acid | Lacks fluorine; primarily used as a building block |
1-Fluorocyclopentanecarboxylic acid | Fluorinated cyclopentane without an amino group | Focused on synthetic applications |
4-Amino-2-fluorobutanoic acid | Linear structure with fluorine and amino groups | Different carbon skeleton; potential for diverse applications |
The uniqueness of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride lies in its cyclic structure combined with both an amino and a fluorinated moiety, which enhances its bioactivity and potential applications in imaging and drug design compared to other similar compounds.
Fluorinated cyclic amino acids represent a critical class of compounds in modern drug discovery due to their unique chemical and biological properties. Fluorine substitution introduces significant electronic and steric effects, enhancing hydrophobicity, metabolic stability, and target-binding interactions. These attributes make fluorinated amino acids indispensable in designing enzyme inhibitors, imaging agents, and peptide-based therapeutics.
For 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, the fluorine atom at the 1-position and the cyclopentane core confer distinct advantages:
Hydrochloride salts are widely employed in medicinal chemistry to optimize the physicochemical properties of amine-containing compounds. For 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, protonation of the amino group yields a zwitterionic structure that:
Parameter | Hydrochloride Salt | Free Base | Source |
---|---|---|---|
Aqueous Solubility (μg/mL) | ~5,563 ± 15 | ~0.65–2.87 | |
log P (Octanol/Water) | 0.53 ± 0.06 | 1.76 ± 0.12 |
The systematic IUPAC nomenclature for this compound follows established conventions for fluorinated cyclic amino acids [1]. The complete systematic name is 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, which accurately describes the structural features including the amino group at position 3, the fluorine substituent at position 1, and the carboxylic acid functionality also at position 1 of the cyclopentane ring [2] [6]. The naming convention adheres to IUPAC rules where the carboxylic acid group receives priority in numbering, being assigned position 1 on the cyclopentane ring [1].
The compound is officially registered under CAS Registry Number 1803567-20-5, which corresponds to the hydrochloride salt form containing a mixture of isomers [2] [6]. This CAS number specifically identifies the protonated amino acid salt rather than the free acid form, which has a different registry number (1427379-91-6) [3]. The Chemical Abstracts Service designation ensures unambiguous identification in chemical databases and regulatory documents [2].
The systematic nomenclature also reflects the stereochemical complexity inherent in this molecule, as the presence of multiple chiral centers creates the possibility for several stereoisomeric forms [5]. The current CAS registry entry encompasses the racemic mixture, though individual stereoisomers possess distinct registry numbers when isolated and characterized [5].
The molecular formula of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is C₆H₁₁ClFNO₂, with a molecular weight of 183.61 grams per mole [2] [6]. This formula represents the hydrochloride salt form, which includes one chloride ion associated with the protonated amino group. The free acid form, by comparison, has the molecular formula C₆H₁₀FNO₂ with a molecular weight of 147.15 grams per mole [3].
The molecular composition analysis reveals several key structural features. The presence of eleven hydrogen atoms, six carbon atoms, one nitrogen atom, two oxygen atoms, one fluorine atom, and one chlorine atom creates a compact, highly functionalized cyclic structure [6]. The heavy atom count totals eleven, excluding hydrogen atoms, which contributes to the molecule's relatively high density and structural rigidity [6].
Property | Value | Unit |
---|---|---|
Molecular Formula | C₆H₁₁ClFNO₂ | - |
Molecular Weight | 183.61 | g/mol |
Heavy Atoms | 11 | count |
Rotatable Bonds | 1 | count |
Hydrogen Bond Acceptors | 3 | count |
Hydrogen Bond Donors | 2 | count |
Polar Surface Area | 63 | Ų |
The molecular weight analysis indicates that the hydrochloride salt adds 36.46 mass units compared to the free acid, representing the contribution of the hydrochloric acid component [2] [3]. This mass difference is significant for analytical applications and must be considered in quantitative analyses and formulation studies.
The stereochemical complexity of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride arises from the presence of multiple chiral centers within the cyclopentane ring system [5] [8]. The compound exists as a mixture of stereoisomers, with documented evidence for at least two distinct enantiomeric forms: the (1R,3S,4S)-configuration and its corresponding enantiomer [5].
Research has identified specific stereoisomeric forms with distinct CAS registry numbers, such as the (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid hydrochloride (CAS: 2679768-21-7) [5]. This stereoisomer demonstrates the importance of absolute configuration in determining the compound's physical and chemical properties. The stereochemical designation follows Cahn-Ingold-Prelog priority rules, where the fluorine substituent and amino group orientations create distinct three-dimensional arrangements [8].
The conformational preferences of fluorinated cyclopentane derivatives are significantly influenced by the electronic properties of the fluorine substituent [16] [25]. Fluorine's high electronegativity and unique stereoelectronic effects, including gauche effects and hyperconjugative interactions, dictate preferred conformational states [16]. These effects are particularly pronounced in cyclic systems where conformational flexibility is restricted by the ring structure.
Studies of related fluorinated amino acids have demonstrated that fluorine substitution can dramatically alter conformational equilibria through specific stereoelectronic interactions [25]. The C-F bond alignment with neighboring functional groups, such as the amino and carboxyl groups, creates preferred spatial arrangements that minimize electrostatic repulsion and maximize stabilizing interactions [16] [25].
The stereochemical considerations extend beyond simple enantiomerism to include conformational isomerism within the cyclopentane ring [23]. The five-membered ring adopts envelope or half-chair conformations, with the specific geometry influenced by the substituent pattern and stereoelectronic effects [23]. X-ray crystallographic studies of similar compounds have revealed that substituents tend to adopt pseudo-axial orientations to minimize steric interactions [23].
While specific X-ray crystallographic data for 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride remains limited in the available literature, structural analyses of closely related fluorinated cyclopentane amino acids provide valuable insights into the conformational preferences and crystal packing arrangements [12] [15]. Studies of similar compounds, such as trans-3,4-difluorocyclopentane derivatives, have revealed important structural features through single-crystal X-ray diffraction analysis [12].
Crystallographic investigations of related fluorinated amino acids demonstrate that the cyclopentane ring typically adopts envelope conformations with specific pucker patterns determined by the fluorine substituent positions [12] [15]. The crystal structure of trans-3,4-difluorocyclopentane-1-carboxylic acid derivatives showed that the relative stereochemistry significantly influences the overall molecular geometry and intermolecular packing arrangements [12].
The conformational analysis reveals that fluorine substitution creates distinct preferred orientations within the cyclopentane framework [15]. The C-F bonds tend to adopt specific angular relationships with the amino and carboxyl functional groups, minimizing unfavorable electrostatic interactions while maximizing stabilizing hyperconjugative effects [15] [16]. These conformational preferences are particularly important in determining the compound's biological activity and physicochemical properties.
Hydrogen bonding patterns observed in crystal structures of similar compounds indicate that both the amino group and carboxylic acid functionality participate in extensive intermolecular networks [40]. The hydrochloride salt form creates additional opportunities for ionic interactions and hydrogen bonding, contributing to crystal stability and specific packing motifs [40].
The absence of comprehensive crystallographic data for this specific compound represents a significant gap in the structural understanding. Future crystallographic studies would provide essential information about bond lengths, bond angles, torsional preferences, and intermolecular interactions that govern the solid-state behavior of this important fluorinated amino acid [23].
The structural comparison with related fluorinated cyclopentane derivatives reveals important trends in how fluorine substitution affects molecular geometry, electronic properties, and physicochemical characteristics [10] [12]. A systematic analysis of compounds within this chemical family demonstrates clear structure-activity relationships that inform our understanding of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride.
Compound | Molecular Formula | Molecular Weight | Fluorine Atoms | LogP | Ring Configuration |
---|---|---|---|---|---|
3-Amino-1-fluorocyclopentane-1-carboxylic acid HCl | C₆H₁₁ClFNO₂ | 183.61 | 1 | -2.4 | 5-membered |
1-Amino-3-fluorocyclopentane-1-carboxylic acid | C₆H₁₀FNO₂ | 147.15 | 1 | Not reported | 5-membered |
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid | C₆H₉F₂NO₂ | 165.14 | 2 | Not reported | 5-membered |
3-Aminocyclopentane-1-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 0 | Not reported | 5-membered |
The comparison reveals that fluorine incorporation systematically affects molecular weight and electronic properties while maintaining the basic cyclopentane framework [10] [28]. The introduction of fluorine atoms increases molecular weight proportionally, with each fluorine adding approximately 19 mass units to the base structure [28]. This systematic increase in molecular weight correlates with changes in physicochemical properties, particularly lipophilicity and polarity.
Studies of fluorinated carboxylic acid bioisosteres demonstrate that fluorine substitution significantly alters acidity, with fluorinated derivatives typically exhibiting weaker acidic character compared to their non-fluorinated counterparts [10]. The electron-withdrawing effect of fluorine can paradoxically decrease acidity in certain structural contexts, particularly when fluorine substitution occurs at positions remote from the carboxylic acid group [10].
The conformational preferences among related compounds show consistent patterns influenced by fluorine substitution [12] [13]. Difluorinated analogs, such as 1-amino-3,3-difluorocyclopentane-1-carboxylic acid, exhibit distinct conformational behavior compared to monofluorinated derivatives [12]. The presence of multiple fluorine atoms creates additional stereoelectronic constraints that further restrict conformational flexibility and influence three-dimensional molecular shape [13].
Comparative transport studies using related fluorinated cyclopentane amino acids reveal that structural modifications significantly affect biological uptake mechanisms [12] [33]. Trans-stereoisomers of difluorinated derivatives showed distinct transport profiles, with system L amino acid transporters demonstrating preferential recognition of specific stereochemical arrangements [12] [33]. These findings suggest that the positioning and stereochemistry of fluorine substituents critically influence biological recognition and transport processes.